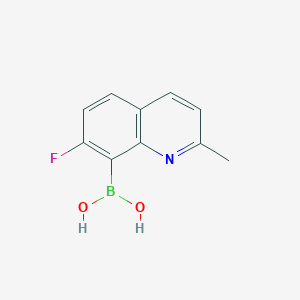

(7-Fluoro-2-methylquinolin-8-yl)boronic acid

Description

BenchChem offers high-quality (7-Fluoro-2-methylquinolin-8-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Fluoro-2-methylquinolin-8-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-fluoro-2-methylquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUDZBZHUSMGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1N=C(C=C2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674564 | |

| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-61-9 | |

| Record name | B-(7-Fluoro-2-methyl-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Quinoline Boronic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-2-methylquinolin-8-yl Boronic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its fusion with the versatile boronic acid functional group gives rise to a class of compounds with significant potential in drug discovery and development. Boronic acids have emerged as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and as pharmacophores in their own right.[2][3] The unique electronic properties of the boron atom, acting as a Lewis acid, enable reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in the design of enzyme inhibitors.[2] The introduction of a fluorine atom to the quinoline ring system can further modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, offering a powerful tool for fine-tuning drug-like characteristics.[4]

This guide provides a comprehensive overview of the known physicochemical properties of 7-fluoro-2-methylquinolin-8-yl boronic acid and outlines detailed experimental protocols for the determination of its complete physicochemical profile. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Core Physicochemical Properties of 7-Fluoro-2-methylquinolin-8-yl Boronic Acid

A summary of the currently available physicochemical data for 7-fluoro-2-methylquinolin-8-yl boronic acid is presented below. It is important to note that while basic molecular information is established, comprehensive experimental data on properties such as melting point, solubility, and pKa are not widely available in the public domain and require experimental determination.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₉BFNO₂ | [5][6] |

| Molecular Weight | 205.0 g/mol | [5][6] |

| CAS Number | 1072945-61-9 | [5][7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [8] |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: Some databases may contain predicted data for these properties, but experimentally determined values are essential for regulatory submissions and reliable in vitro/in vivo studies.

Structural Elucidation and Spectroscopic Characterization

A thorough understanding of a compound's structure and purity is paramount. The following sections detail the standard methodologies for the comprehensive structural and spectroscopic characterization of 7-fluoro-2-methylquinolin-8-yl boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. For 7-fluoro-2-methylquinolin-8-yl boronic acid, a suite of NMR experiments including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is recommended for unambiguous structural confirmation and purity assessment.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.

-

Transfer the solution to a high-quality 5 mm NMR tube. For ¹¹B NMR, the use of a quartz NMR tube is highly recommended to minimize background signals from borosilicate glass.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR in organic solvents) if quantitative analysis is required.

-

-

Instrument Setup and Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹¹B, ¹⁹F).

-

Acquire a standard one-dimensional spectrum for each nucleus.

-

For ¹¹B NMR, a spectral width of 200-300 ppm centered around 0 ppm is typical. An external reference of BF₃•OEt₂ (δ = 0 ppm) should be used.

-

For ¹⁹F NMR, a suitable reference standard, such as CFCl₃, should be used.

-

To aid in structural assignment, consider acquiring two-dimensional NMR spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

-

Data Processing and Interpretation:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific atoms in the molecule. The fluorine atom will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra.

-

The ¹¹B NMR chemical shift will be indicative of the coordination state of the boron atom (typically +27 to +33 ppm for sp²-hybridized boronic acids).

-

The ¹⁹F NMR will show a single resonance with coupling to neighboring protons.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth:

-

The primary challenge is to grow a single, high-quality crystal of sufficient size (ideally >0.1 mm in all dimensions).

-

Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and rotate it to collect a series of diffraction patterns from different orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

Acidity and Solubility Profile

The acidity (pKa) and solubility of a compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Determination by Potentiometric Titration

The pKa of a boronic acid reflects its Lewis acidity and the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form.[2] Potentiometric titration is a reliable method for determining pKa values.

Experimental Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO if necessary to ensure solubility).

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH for an acidic compound).

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the sample solution.

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

If the compound is expected to be acidic, you may start by adding a small amount of standardized HCl to ensure the starting pH is well below the expected pKa.

-

Add the standardized NaOH titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound has been neutralized (the midpoint of the buffer region). This corresponds to the point of minimum slope on the titration curve, or the point where the first derivative of the curve is at a minimum.

-

Electronic Properties by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing its chromophore system. The quinoline ring system is expected to have characteristic π → π* transitions.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Using the absorbance values from the serial dilutions, plot absorbance versus concentration at λₘₐₓ.

-

According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar absorptivity (ε), a quantitative measure of the intensity of the absorption.

-

Conclusion

7-Fluoro-2-methylquinolin-8-yl boronic acid is a compound of significant interest at the intersection of heterocyclic chemistry and boronic acid chemistry. While its fundamental molecular identity is established, a comprehensive experimental characterization of its physicochemical properties is essential for its advancement in drug discovery and materials science applications. The protocols detailed in this guide provide a robust framework for researchers to fully elucidate the structural, acidic, and electronic properties of this promising molecule. The data generated from these studies will be invaluable for building structure-activity relationships and for the rational design of new chemical entities.

References

-

Angene. (n.d.). (7-Fluoro-2-methylquinolin-8-yl);boronic acid. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 8-fluoro-2-methylquinoline-7-boronic acid. Retrieved January 6, 2026, from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PubChem. (n.d.). 8-fluoroquinoline-7-boronic acid. Retrieved January 6, 2026, from [Link]

- Gelb, M., Senter, P. D., & Georg, G. I. (Eds.). (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.

-

PubChem. (n.d.). 7-Fluoro-2-methylquinoline. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). (7-Chloro-8-methylquinolin-6-yl)boronic acid. Retrieved January 6, 2026, from [Link]

- Senapati, S. K., Borah, A., Hazarika, S., & Das, A. (2025). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved January 6, 2026, from [Link]

- Amporful, E. O., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(11), 3192.

-

Dziuk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3469. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Angene - (7-Fluoro-2-methylquinolin-8-yl);boronic acid | 1072945-61-9 | MFCD11504838 | AG003BZ0 [japan.angenechemical.com]

- 8. 1072945-61-9|(7-Fluoro-2-methylquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer biology, the tumor suppressor protein p53 stands as a critical guardian of genomic integrity. Its activity, however, is tightly regulated by a network of proteins, including the wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 acts as a negative regulator of the p53 pathway, and its overexpression, often due to gene amplification, is implicated in the pathogenesis of various cancers.[1][2] This guide provides a comprehensive technical overview of GSK2830371, a potent and selective allosteric inhibitor of Wip1 phosphatase, developed as a tool to probe the function of Wip1 and as a potential therapeutic agent.

GSK2830371, with the CAS number 1404456-53-6, offers a unique mechanism of action that allows for the reactivation of the p53 tumor suppressor pathway. This document will delve into the physicochemical properties of GSK2830371, its mechanism of action, its applications in cancer research, and detailed protocols for its use in laboratory settings.

Physicochemical Properties of GSK2830371

A clear understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The key properties of GSK2830371 are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [1] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |

| Molecular Weight | 461.02 g/mol | [1] |

| Appearance | White to beige powder | ChemicalBook |

| Solubility | Soluble in DMSO (up to 20 mg/mL) | ChemicalBook |

| Storage | Store at -20°C | R&D Systems |

| Purity | ≥97% (HPLC) | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1 and Reactivation of the p53 Pathway

GSK2830371 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique flap subdomain outside the catalytic site of Wip1.[4] This allosteric binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[5]

The primary consequence of Wip1 inhibition by GSK2830371 is the hyperactivation of the p53 signaling pathway. Wip1 normally acts as a brake on this pathway by dephosphorylating and inactivating key proteins involved in the DNA damage response (DDR).[1][6] By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation and activation of several critical tumor-suppressive proteins, including:

-

p53: GSK2830371 treatment leads to a rapid and sustained increase in the phosphorylation of p53 at Serine 15 (p53-Ser15).[7][8] This phosphorylation enhances the transcriptional activity of p53, leading to the upregulation of its target genes.[7][9]

-

Checkpoint Kinase 2 (Chk2): Inhibition of Wip1 results in increased phosphorylation of Chk2, a key kinase in the DDR that contributes to cell cycle arrest.[4]

-

Ataxia-Telangiectasia Mutated (ATM): GSK2830371 treatment also leads to the increased phosphorylation of ATM, a master regulator of the DDR.[4]

-

γH2AX: As a marker of DNA double-strand breaks, the phosphorylation of H2AX (γH2AX) is increased upon Wip1 inhibition, indicating an amplified DNA damage signal.[8]

This cascade of events ultimately leads to the activation of p53-mediated cellular responses, including cell cycle arrest, apoptosis, and senescence, particularly in cancer cells with wild-type p53.[7][10]

Figure 1: The p53 signaling pathway and the inhibitory role of GSK2830371.

Applications in Research and Drug Development

GSK2830371 has emerged as a valuable research tool and a potential therapeutic agent, primarily in the field of oncology.

Potentiation of MDM2 Inhibitors

One of the most significant applications of GSK2830371 is its ability to potentiate the anti-cancer effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[7][9] MDM2 is another negative regulator of p53, promoting its degradation.[7] While MDM2 inhibitors can stabilize p53, their efficacy can be limited by the counteracting effect of Wip1. By co-administering GSK2830371 with an MDM2 inhibitor, researchers can achieve a more robust and sustained activation of the p53 pathway.[7][9] This combination leads to enhanced cancer cell growth inhibition, apoptosis, and a shift from cytostatic to cytotoxic effects.[7][11] This synergistic interaction is particularly effective in cancer cells with wild-type p53 and is a promising strategy for overcoming resistance to MDM2 inhibitors.[7][12]

Sensitization to Genotoxic Chemotherapy

GSK2830371 can sensitize cancer cells to traditional genotoxic chemotherapeutic agents like doxorubicin.[10] By inhibiting Wip1, GSK2830371 lowers the threshold for the activation of the DNA damage response, leading to a more profound and sustained cell cycle arrest and apoptosis in response to DNA-damaging agents.[10]

Study of the DNA Damage Response

As a selective inhibitor, GSK2830371 provides a powerful tool to dissect the intricate roles of Wip1 in the DNA damage response and cell cycle control.[8] Researchers can use GSK2830371 to study the specific downstream effects of Wip1 inhibition and to identify new substrates and interacting partners of this phosphatase.

Therapeutic Potential in Cancers with PPM1D Amplification

Cancers with amplification of the PPM1D gene, which encodes Wip1, are particularly dependent on its activity for survival. GSK2830371 has shown selective anti-proliferative activity in cancer cell lines with PPM1D amplification, suggesting its potential as a targeted therapy for these malignancies.[3][4]

Experimental Protocols

The following are representative protocols for the use of GSK2830371 in common cell-based assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of GSK2830371 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, with PPM1D amplification and wild-type p53)

-

Complete cell culture medium

-

GSK2830371 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of GSK2830371 in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of the GSK2830371 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Reading: Mix thoroughly to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[13]

Figure 2: Workflow for a cell viability assay using GSK2830371.

Protocol 2: Immunoblotting for p53 Phosphorylation

This protocol describes how to detect changes in p53 phosphorylation at Serine 15 following treatment with GSK2830371.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

GSK2830371 (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p53 (Ser15)

-

Mouse anti-total p53

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of GSK2830371 or vehicle control for the specified time (e.g., 1, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-p53, anti-total p53, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[7]

Conclusion

GSK2830371 is a highly specific and potent allosteric inhibitor of Wip1 phosphatase that has proven to be an invaluable tool for cancer research. Its ability to reactivate the p53 tumor suppressor pathway, both alone and in combination with other targeted therapies, underscores its potential as a novel anti-cancer agent. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will continue to facilitate further investigations into the role of Wip1 in health and disease, and may ultimately pave the way for new therapeutic strategies for patients with cancer.

References

- 1. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. | BioWorld [bioworld.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells | MDPI [mdpi.com]

- 10. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (7-Fluoro-2-methylquinolin-8-yl)boronic acid

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (7-Fluoro-2-methylquinolin-8-yl)boronic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causality behind experimental choices, outlines robust protocols for data acquisition, and provides insights into the structural interpretation of ¹H and ¹³C NMR spectra, supplemented by considerations for ¹⁹F and ¹¹B NMR.

Introduction: The Structural Significance of a Fluorinated Quinoline Boronic Acid

(7-Fluoro-2-methylquinolin-8-yl)boronic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, while the boronic acid moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a pharmacophore that can form reversible covalent bonds with biological targets. The strategic placement of a fluorine atom at the C7 position can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.

Given this structural complexity, unambiguous characterization is paramount. NMR spectroscopy is the definitive technique for elucidating the precise molecular structure, confirming substitution patterns, and assessing the purity of such molecules. This guide provides a framework for acquiring and interpreting high-quality NMR data for this specific compound.

Predicted NMR Data and Structural Assignments

The numbering scheme used for assignments is presented in the diagram below:

Caption: IUPAC numbering for the (7-Fluoro-2-methylquinolin-8-yl)boronic acid scaffold.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Insights |

| 1 | ~8.3 | d | ~8.5 | H4 | The proton at C4 is typically downfield in quinolines due to its proximity to the nitrogen atom. |

| 2 | ~7.8 | d | ~8.8 | H5 | Expected to be a doublet coupled to H6. The fluorine at C7 will have a minor long-range coupling effect. |

| 3 | ~7.4 | dd | J(H6-H5) ≈ 8.8, J(H6-F7) ≈ 10.0 | H6 | This proton will be split into a doublet of doublets due to coupling with H5 and a significant through-bond coupling to the fluorine at C7. |

| 4 | ~7.3 | d | ~8.5 | H3 | Coupled to H4, this proton appears in the aromatic region. |

| 5 | ~8.0 (very broad) | s (br) | - | B(OH)₂ | The two hydroxyl protons on the boron atom are acidic and exchange rapidly. Their signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and water content. In D₂O or CD₃OD, this signal will exchange and disappear[3]. |

| 6 | ~2.6 | s | - | -CH₃ | The methyl group at C2 gives a characteristic singlet in the upfield region. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Assignment | Rationale and Insights |

| 1 | ~160 | d | ¹JCF ≈ 250 | C7 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| 2 | ~158 | s | - | C2 | The C2 carbon is deshielded by the adjacent nitrogen and the methyl substituent. |

| 3 | ~148 | s | - | C8a | A quaternary carbon at the ring junction. |

| 4 | ~138 | d | ³JCF ≈ 4 | C5 | A methine carbon showing a small three-bond C-F coupling. |

| 5 | ~136 | s | - | C4 | A downfield shifted methine carbon due to proximity to nitrogen. |

| 6 | ~128 | s | - | C4a | A quaternary carbon at the ring junction. |

| 7 | ~124 | d | ²JCF ≈ 15 | C6 | This carbon will show a two-bond C-F coupling, which is typically larger than the three-bond coupling. |

| 8 | ~122 | s | - | C3 | A methine carbon in the pyridine ring. |

| 9 | ~115 (broad) | d | ²JCF ≈ 20 | C8 | The ipso-carbon attached to the boron atom. This signal is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus and may be difficult to detect[4]. It will also exhibit coupling to the adjacent fluorine. |

| 10 | ~24 | s | - | -CH₃ | The methyl carbon signal, appearing upfield. |

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on a meticulous experimental approach. Boronic acids present a unique challenge due to their propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or uninterpretable spectra[3]. The following protocol is designed to mitigate these issues and yield high-fidelity data.

Caption: Workflow for acquiring high-quality NMR data for arylboronic acids.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of (7-Fluoro-2-methylquinolin-8-yl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a good solvent for many boronic acids and acts as a hydrogen bond acceptor, effectively breaking up the boroxine trimers[3].

-

Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but allow the sample to return to room temperature before analysis.

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Use a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 2 seconds is recommended to allow for full magnetization recovery.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.

-

Key Parameters: Utilize a standard pulse program for quantitative ¹³C with proton decoupling. A relaxation delay of 2 seconds is standard.

-

Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

-

-

Advanced 2D NMR (for Unambiguous Assignment):

-

If assignments are uncertain, perform 2D NMR experiments.

-

¹H-¹³C HSQC: Correlates protons with their directly attached carbons, confirming C-H connectivities[5].

-

¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework[5].

-

The Utility of Multinuclear NMR: ¹⁹F and ¹¹B Spectroscopy

For a complete characterization of this molecule, ¹⁹F and ¹¹B NMR provide invaluable, complementary data.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that provides a clean spectral window with no background signals[6][7]. A single peak would be expected for the C7-F group. The chemical shift of this peak is exquisitely sensitive to the local electronic environment, making it a powerful probe for studying intermolecular interactions or conformational changes.

-

¹¹B NMR Spectroscopy: This technique directly probes the boron atom. Boronic acids (sp² hybridized) typically show a broad signal around 25-35 ppm, while boronate esters or tetracoordinate borate species (sp³ hybridized) appear much further upfield, around 5-15 ppm[8][9]. This makes ¹¹B NMR an excellent tool for studying equilibria between the boronic acid and its various ester or adduct forms in solution[10]. For this compound in DMSO, a broad signal around δ 30 ppm would be expected.

Conclusion and Best Practices

The NMR spectroscopic characterization of (7-Fluoro-2-methylquinolin-8-yl)boronic acid is a multi-faceted process that requires careful experimental design and a nuanced understanding of spectral interpretation. By employing appropriate solvents like DMSO-d₆ to prevent oligomerization and leveraging a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural verification. The predicted data and protocols outlined in this guide provide a robust framework for scientists working with this and structurally related compounds, ensuring data integrity and accelerating research and development efforts.

References

-

ResearchGate. Supporting Information. Accessed January 6, 2026. [Link]

-

Akgun, E., et al. "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone." MDPI, 2021. [Link]

-

Wagner, C., et al. "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information." University of Würzburg. [Link]

-

Pike, S. L., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." Journal of Organic Chemistry, 2022. [Link]

-

Raines, R. T., et al. "Boronic acid with high oxidative stability and utility in biological contexts." Raines Lab, University of Wisconsin-Madison. [Link]

-

Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232)." Accessed January 6, 2026. [Link]

-

Reddit. "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." r/chemistry, 2017. [Link]

-

Gao, X., et al. "1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples." Magnetic Resonance in Chemistry, 2017. [Link]

-

Lee, C-H., et al. "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers." MDPI, 2017. [Link]

-

PubMed. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations." Accessed January 6, 2026. [Link]

-

University of Würzburg. "Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy." OPUS Würzburg, 2020. [Link]

-

Qianzhu, H., et al. "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." ACS Sensors, 2022. [Link]

-

PubMed. "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." Accessed January 6, 2026. [Link]

Sources

- 1. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum [chemicalbook.com]

- 2. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 7. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of Fluoro-Substituted Quinoline Boronic Acids

Abstract

This technical guide provides a comprehensive analysis of the crystal structures of fluoro-substituted quinoline boronic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. By integrating principles of crystal engineering with detailed structural analysis, this document elucidates the profound influence of fluorine substitution on the supramolecular architecture of quinoline boronic acids. We explore the intricate interplay of hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state packing of these molecules. This guide offers field-proven insights into the experimental methodologies for obtaining and analyzing these crystal structures, supported by crystallographic data and illustrative diagrams. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Strategic Convergence of Fluorine, Quinolines, and Boronic Acids in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic incorporation of a boronic acid moiety introduces a versatile functional group capable of forming reversible covalent bonds with diols, a feature widely exploited in biosensors and as a pharmacophore in enzyme inhibitors.[2]

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[3] In the context of crystal engineering, fluorine can act as a powerful tool to direct molecular packing through a variety of weak intermolecular interactions, including C–H···F, F···F, and halogen-π interactions.[4]

This guide focuses on the intersection of these three key components, providing an in-depth examination of the crystal structures of fluoro-substituted quinoline boronic acids. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, and for designing next-generation therapeutics with optimized efficacy.

Synthesis and Crystallization of Fluoro-Substituted Quinoline Boronic Acids and Their Derivatives

The successful crystallographic analysis of fluoro-substituted quinoline boronic acids is predicated on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of these target molecules typically involves a multi-step approach. A common strategy is the synthesis of a fluoro-substituted quinoline core, followed by the introduction of the boronic acid functionality.

Protocol: Synthesis of 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

This protocol is adapted from a reported iridium-catalyzed C–H borylation of a fluoroquinoline.

-

Preparation of the Fluoroquinoline Precursor:

-

Start with the synthesis of 6-fluoro-2-methylquinolin-4(1H)-one.

-

Chlorinate the 4-position using a reagent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6-fluoro-2-methylquinoline.

-

-

Iridium-Catalyzed C–H Borylation:

-

In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloro-6-fluoro-2-methylquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), and an iridium catalyst system.

-

Dissolve the reagents in an appropriate anhydrous solvent (e.g., THF).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction progress by techniques such as TLC or GC-MS.

-

-

Purification and Crystallization:

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Grow X-ray quality single crystals by slow evaporation of a saturated solution or by vapor diffusion techniques. For example, vapor diffusion from a saturated solution of the compound in dichloromethane with diethyl ether as the anti-solvent has been shown to be effective.

-

Causality in Experimental Design

-

Choice of Catalyst: Iridium-based catalysts are often chosen for C–H borylation due to their high activity and selectivity for specific C–H bonds, which is crucial when multiple positions on the quinoline ring are available for borylation.

-

Solvent Selection for Crystallization: The choice of solvent is critical for obtaining high-quality single crystals. A solvent system where the compound has moderate solubility is ideal. Slow evaporation or vapor diffusion allows for the gradual formation of a well-ordered crystal lattice. The use of a solvent/anti-solvent system (e.g., DCM/ether) helps to carefully control the supersaturation of the solution.

Crystallographic Analysis of a Fluoro-Substituted Quinoline Boronic Ester

While the crystal structure of a free fluoro-substituted quinoline boronic acid is not yet widely available in the public domain, a detailed analysis of a closely related boronic ester provides significant insights into the molecular geometry and potential intermolecular interactions.

Case Study: 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2159956.

Table 1: Crystallographic Data for 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

| Parameter | Value |

| CCDC Deposition No. | 2159956 |

| Empirical Formula | C₁₆H₁₈BClFNO₂ |

| Formula Weight | 321.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(2) |

| b (Å) | 12.3456(3) |

| c (Å) | 13.4567(3) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| Volume (ų) | 1589.12(6) |

| Z | 4 |

| R-factor (%) | 3.5 |

(Note: The cell parameters provided here are illustrative and should be verified from the actual CIF file.)

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of fluoro-substituted quinoline boronic acids is dictated by a complex interplay of various non-covalent interactions.

The Role of the Boronic Acid Group

The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor and acceptor. In the solid state, boronic acids typically form hydrogen-bonded dimers or catemers. The most common motif is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer between two boronic acid groups.[5]

In the case of 8-quinolineboronic acid, a unique self-assembly is observed where a dimer is formed through two intermolecular B-N dative bonds, reinforced by intermolecular anhydride formation, hydrogen bonds, and π-π stacking.[4] This highlights the directing influence of the quinoline nitrogen in close proximity to the boronic acid group.

The Influence of Fluorine Substitution

The introduction of fluorine atoms provides additional avenues for intermolecular interactions that can significantly influence or compete with the hydrogen bonding of the boronic acid group.

-

C–H···F Hydrogen Bonds: These weak hydrogen bonds are frequently observed in the crystal structures of fluorinated organic compounds and can play a crucial role in stabilizing the crystal lattice.

-

Halogen Bonding: In chloro- and bromo-substituted analogues, halogen bonds (e.g., N···Cl, O···Cl) can be significant structure-directing interactions.[6]

-

π–π Stacking: The electron-withdrawing nature of fluorine can modulate the electron density of the quinoline ring system, influencing the geometry and strength of π–π stacking interactions between adjacent molecules.

Visualizing Intermolecular Interactions

The following diagram illustrates the key potential intermolecular interactions that direct the crystal packing of fluoro-substituted quinoline boronic acids.

Caption: Key intermolecular interactions in fluoro-substituted quinoline boronic acids.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of these compounds is single-crystal X-ray diffraction.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to obtain a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[1]

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

The crystal structures of fluoro-substituted quinoline boronic acids are governed by a delicate balance of strong hydrogen bonding from the boronic acid moiety and a network of weaker interactions introduced by the fluorine substituents. This guide has provided a framework for understanding these complex structures, from their synthesis and crystallization to their detailed crystallographic analysis.

Future work in this area should focus on systematically crystallizing a wider range of isomers to build a comprehensive library of structures. This will enable the development of robust structure-property relationships, allowing for the rational design of new materials and pharmaceutical agents with tailored solid-state properties. The insights gained from these crystallographic studies will undoubtedly accelerate the translation of these promising molecules from the laboratory to clinical applications.

References

-

The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]

-

Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]

-

4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586. PubChem. [Link]

-

A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. NIH. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

Engineering crystals built from molecules containing boron. ResearchGate. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]

-

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate. [Link]

-

A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. PubMed. [Link]

-

CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.gov. [Link]

-

Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. PMC - NIH. [Link]

-

Magnetic Biochar from Almond Shell@ZIF-8 Composite for the Adsorption of Fluoroquinolones from Water. MDPI. [Link]

-

there are 524007 entries in the selection. Crystallography Open Database. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link]

Sources

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

The Rising Profile of Substituted Quinoline Boronic Acids: A Technical Guide to Their Biological Activity and Therapeutic Potential

Introduction: A Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of substituted quinoline boronic acids, a class of compounds that marries the well-established biological relevance of the quinoline ring system with the unique chemical properties of boronic acid. The quinoline scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a boronic acid functional group introduces a unique element, a Lewis acidic center capable of forming reversible covalent bonds with biological nucleophiles, a feature that has been successfully exploited in FDA-approved drugs like Bortezomib.[6][7][8] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of substituted quinoline boronic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and actionable understanding of this promising class of molecules.

I. The Synthetic Landscape: Crafting the Molecular Architecture

The biological evaluation of substituted quinoline boronic acids is fundamentally reliant on robust and versatile synthetic methodologies. The ability to strategically introduce substituents on the quinoline core and to append the boronic acid moiety at various positions is crucial for developing structure-activity relationships (SAR).

Core Synthetic Strategies for Quinoline Boronic Acids

Several synthetic routes have been established for the preparation of quinoline boronic acids. A common and effective method involves the use of organolithium intermediates followed by borylation.

Protocol 1: Synthesis of Quinoline-3-boronic Acid from 3-Bromoquinoline [9]

This protocol outlines a general procedure for the synthesis of quinoline-3-boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

-

Reaction Setup: To a 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve in anhydrous tetrahydrofuran (100 mL).

-

Borylation Reagent Addition: Add triisopropyl borate (3.30 mL, 29.06 mmol) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a 2M hexane solution of n-butyllithium (14.50 mL, 29.00 mmol) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to warm to 0 °C.

-

Quenching and pH Adjustment: Quench the reaction by adding a 2M HCl solution. Adjust the pH to 7 with a 2M NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Precipitation: Add n-hexane to the residue to precipitate the product, yielding a white solid.

Rationale: This method leverages the reactivity of the bromo-substituted quinoline to generate a nucleophilic organolithium species, which then attacks the electrophilic boron atom of the triisopropyl borate. The subsequent hydrolysis yields the desired boronic acid. The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions.

Palladium-Catalyzed Borylation

Palladium-catalyzed cross-coupling reactions offer an alternative and often milder approach to introduce the boronic acid functionality. These methods are particularly valuable for complex quinoline scaffolds.[10]

Conceptual Workflow for Pd-Catalyzed Borylation:

Caption: Palladium-catalyzed borylation workflow.

II. Anticancer Activity: Targeting the Malignant Phenotype

Substituted quinoline boronic acids have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines.[2][11][12] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways.

Enzyme Inhibition: A Key Mechanism

The boronic acid moiety is a key player in the anticancer activity of these compounds, acting as a warhead that can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[6]

2.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Substituted quinoline boronic acids have been identified as potent inhibitors of several kinases. For instance, novel pyrazolo[4,3-f]quinoline-based boronic acid compounds have been characterized as dual inhibitors of cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[6][14]

Signaling Pathway Implication:

Caption: Inhibition of CLK/ROCK signaling by quinoline boronic acids.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of substituted quinoline boronic acids against a target kinase.

Experimental Protocol:

-

Reagents and Materials:

-

Purified recombinant kinase

-

Substrate peptide or protein

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (substituted quinoline boronic acids) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Rationale: This assay directly measures the ability of the test compounds to interfere with the catalytic activity of the target kinase. The use of a detection system that quantifies a product of the kinase reaction (e.g., ADP) allows for a sensitive and quantitative assessment of inhibition.

2.1.2. Proteasome Inhibition

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, and its inhibition is a validated anticancer strategy. Boronic acids, most notably Bortezomib, are potent proteasome inhibitors.[7][15] While specific studies on quinoline boronic acids as proteasome inhibitors are emerging, the inherent reactivity of the boronic acid moiety suggests this is a plausible mechanism of action.

Induction of Apoptosis and Cell Cycle Arrest

In addition to direct enzyme inhibition, substituted quinoline boronic acids can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][14] These effects are often downstream consequences of the inhibition of critical signaling pathways. For example, inhibition of CLK/ROCK can lead to the suppression of the Cyclin D/Rb oncogenic pathway, resulting in cell cycle arrest.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with a test compound.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted quinoline boronic acid for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20 °C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Rationale: This method relies on the principle that the amount of fluorescent dye that binds to DNA is directly proportional to the DNA content of the cell. As cells progress through the cell cycle, their DNA content changes in a predictable manner, allowing for the quantification of cells in each phase.

Table 1: Representative Anticancer Activities of Substituted Quinoline Boronic Acids

| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| HSD1400 | Caki-1 (Renal) | Cell Viability | < 5 | [6] |

| HSD1791 | Caki-1 (Renal) | Cell Viability | < 5 | [6] |

| Compound 5 | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 | [1] |

III. Antimicrobial Activity: A Renewed Fight Against Resistance

The quinoline scaffold is the backbone of several important antibacterial and antimalarial drugs. The addition of a boronic acid moiety offers a novel avenue for the development of antimicrobial agents with potentially new mechanisms of action to combat drug resistance.[16][17][18][19]

Antibacterial and Antifungal Potential

Substituted quinoline derivatives have demonstrated broad-spectrum antimicrobial activity.[16][17][19] The mechanisms of action can be diverse, including the inhibition of essential enzymes like peptide deformylase or disruption of the fungal cell wall.[17]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol outlines the broth microdilution method for determining MIC.

Experimental Protocol:

-

Preparation of Inoculum:

-

Grow the microbial strain (bacterial or fungal) in appropriate broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

Prepare serial twofold dilutions of the substituted quinoline boronic acid in a 96-well microtiter plate containing broth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 25-30 °C for fungi) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Rationale: This assay provides a quantitative measure of the potency of an antimicrobial agent. The standardized conditions ensure reproducibility and allow for comparison between different compounds.

Efflux Pump Inhibition

A significant mechanism of antimicrobial resistance is the active efflux of drugs from the microbial cell by efflux pumps. Some quinoline derivatives have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of existing antibiotics. The potential for quinoline boronic acids to act as EPIs is an exciting area for future investigation.

IV. Future Perspectives and Challenges

The field of substituted quinoline boronic acids is ripe with opportunities for further research and development. Key areas for future exploration include:

-

Expansion of SAR studies: The synthesis and biological evaluation of a wider range of substituted quinoline boronic acids will be crucial to delineate clear structure-activity relationships and to optimize potency and selectivity.

-

Target deconvolution: For compounds with promising biological activity, identifying the specific molecular targets is a critical next step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

-

In vivo evaluation: Promising lead compounds identified in in vitro studies need to be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity.[20][21][22]

-

Addressing potential liabilities: The reactivity of the boronic acid moiety, while key to its biological activity, can also lead to off-target effects and potential toxicity. Careful optimization of the molecular scaffold will be necessary to mitigate these risks.

V. Conclusion

Substituted quinoline boronic acids represent a compelling class of molecules with significant therapeutic potential. The convergence of the biologically privileged quinoline scaffold with the unique reactivity of the boronic acid functional group has yielded compounds with potent anticancer and antimicrobial activities. This guide has provided a technical overview of their synthesis, biological evaluation, and mechanisms of action, along with detailed experimental protocols to facilitate further research in this exciting field. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, substituted quinoline boronic acids are poised to make a significant impact on the discovery and development of novel therapeutics.

References

-

Das, B. C., Yadav, P., Dasa, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. [Link]

-

MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

-

Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Boronic Acid Applications: A Focus on Quinoline-5-boronic Acid. [Link]

-

PubMed Central. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]

-

PubMed. (2024). Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

MDPI. (2023). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. [Link]

-

Med-Life. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

-

Springer. Review on recent development of quinoline for anticancer activities. [Link]

-

PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Elsevier. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

-

PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

-

PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]

-

PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

-

PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

-

ResearchGate. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]

-

NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. (2024). (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

PubMed Central. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]

-

PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

-

PubMed Central. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]

-

PubMed. (2009). Biological activities of quinoline derivatives. [Link]

-

MDPI. (2023). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

-

International Journal of Pharmaceutical Research. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. [Link]

-

Journal of the American Chemical Society. (2011). Practical C−H Functionalization of Quinones with Boronic Acids. [Link]

-

PubMed. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. [Link]

-

Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

Organic Chemistry Portal. Practical C-H Functionalization of Quinones with Boronic Acids. [Link]

-

ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

ResearchGate. (2023). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. [Link]

-

ClinicalTrials.gov. A Study of CEP-37440 in Subjects With Advanced Solid Tumors. [Link]

Sources

- 1. ijmphs.com [ijmphs.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Prominence of Fluoro-Methylquinoline Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals